
(4-Butoxycarbonylphenyl) 4-tert-butylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
This compound is often used in the synthesis of various phthalocyanine compounds, which have applications in dye manufacturing and as materials for electronic devices due to their notable antioxidant activities. These phthalocyanines are synthesized using precursors with tert-butyl groups.
Molecular Structure Analysis
The molecular formula of “(4-Butoxycarbonylphenyl) 4-tert-butylbenzoate” is C22H26O4 . The molecular weight is 354.446.
Applications De Recherche Scientifique
Synthetic Precursors and Intermediates
Research on compounds related to (4-Butoxycarbonylphenyl) 4-tert-butylbenzoate often focuses on their synthesis and applications as intermediates for further chemical transformations. For instance, studies have explored the synthesis of various phthalocyanine compounds, which have applications in dye manufacturing and as materials for electronic devices due to their notable antioxidant activities. These phthalocyanines are synthesized using precursors with tert-butyl groups, showcasing the role of such compounds in the development of materials with enhanced chemical properties (Ağırtaş et al., 2018).
Molecular Assembly and Hydrogen Bonding
Another area of application is in the self-assembly of molecular structures directed by hydrogen bonding. Research demonstrates how tert-butylbenzoic acid derivatives interact with aliphatic diamines to form layered molecular arrays, highlighting the significance of tert-butyl substituted compounds in designing new types of molecular assemblies with potential applications in materials science and nanotechnology (Armstrong et al., 2002).
Photophysical Properties
The study of photophysical properties is also a significant application area. Compounds with tert-butyl groups are investigated for their luminescent properties, with potential applications in organic electronics, including light-emitting diodes (LEDs) and sensors. For example, the design and synthesis of fluorescent molecular rotors based on Schiff bases with tert-butyl groups demonstrate how these compounds can be used to study viscosity and thermochromism, with applications in bioimaging and as fluorescent markers (Ibarra-Rodrı Guez et al., 2017).
Environmental Monitoring
Compounds related to this compound are also used in environmental monitoring, particularly in human biomonitoring studies. For example, the analysis of metabolites of fragrance chemicals in urine samples can help assess exposure levels and potential health risks associated with chemical exposure over time. Studies have utilized tert-butylbenzoic acid derivatives as biomarkers to monitor exposure to specific fragrance chemicals, contributing to our understanding of environmental health and safety (Scherer et al., 2020).
Propriétés
IUPAC Name |
(4-butoxycarbonylphenyl) 4-tert-butylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O4/c1-5-6-15-25-20(23)16-9-13-19(14-10-16)26-21(24)17-7-11-18(12-8-17)22(2,3)4/h7-14H,5-6,15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAFCTLDVDKBLHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

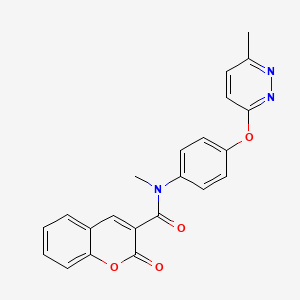
![2-[4-(4-Benzylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethanamine](/img/structure/B2629378.png)
![2-[1-(3-Fluoro-5-methylpyridine-2-carbonyl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2629381.png)
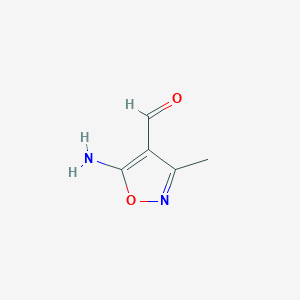
![2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2629385.png)
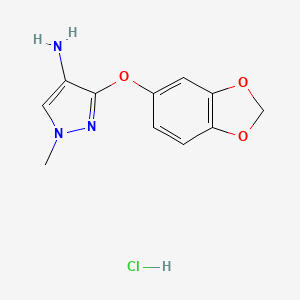

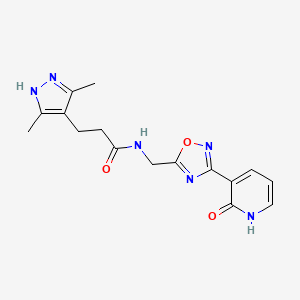
![2,4-dichloro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2629391.png)
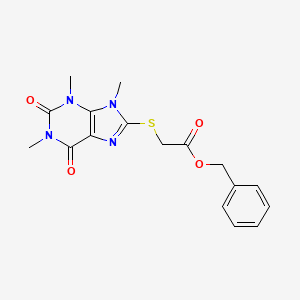
![3-Isopropylpyrazolo[1,5-a]pyrimidine-5,7-diol](/img/structure/B2629396.png)

![1-[1-(pyridin-3-yl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B2629399.png)
